4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline
Overview
Description
The compound “4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline” is a complex organic molecule. It contains a bromine atom, a pyrazole group (a type of heterocyclic aromatic organic compound), and an aniline group (an organic compound with the formula C6H5NH2) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The pyrazole group would consist of a five-membered ring with two nitrogen atoms, while the aniline group would consist of a benzene ring with an attached amino group .Chemical Reactions Analysis
Pyrazole and aniline groups can participate in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and can also undergo reactions at the 3-position with electrophiles . Anilines can undergo electrophilic substitution reactions, reactions with nitrous acid, and reactions with halogens .Scientific Research Applications
Corrosion Inhibition
Research has shown that bipyrazolic-type organic compounds, including derivatives similar to "4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline," have potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) elucidated the inhibition efficiencies and reactive sites of these compounds, highlighting their application in protecting metals from corrosion (Wang et al., 2006).
Material Synthesis and Catalysis
Synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were conducted, providing insights into the design of novel materials with potential applications in catalysis and material science (Shawish et al., 2021). Similarly, research on cadmium(II) complexes with bidentate pyrazole ligands, including those related to "this compound," has shown their application in polymerization processes, which could be beneficial in the development of new polymeric materials (Kim et al., 2014).
Biological Studies
A novel class of anti-RSV (Respiratory Syncytial Virus) agents featuring N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, closely related to the compound of interest, has been synthesized and evaluated, demonstrating significant antiviral activity against RSV (Fioravanti et al., 2015).
Electroluminescence Application
Studies on highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline among others, have revealed their promising applications in organic light-emitting diodes (OLEDs), showcasing the material's potential in electronics and lighting (Vezzu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-5-10(13)6-9(2)12(8)14-7-11-3-4-15-16-11/h3-6,14H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJXTUBCLCCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC2=CC=NN2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.